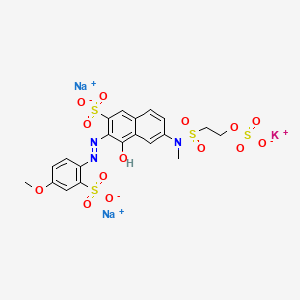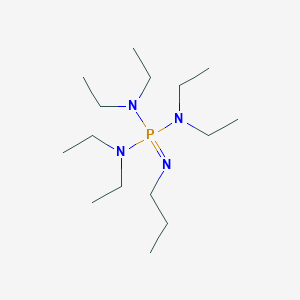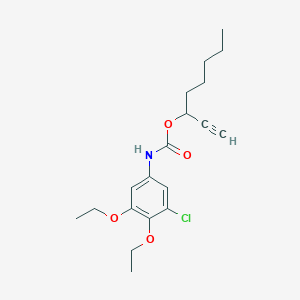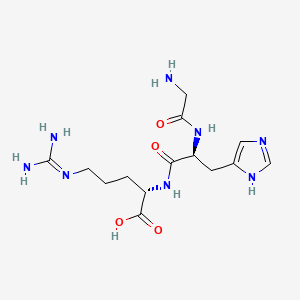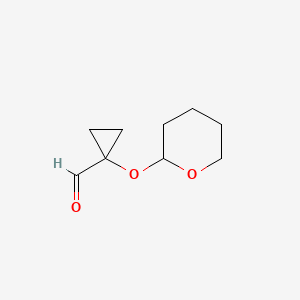
1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde is an organic compound that features a cyclopropane ring substituted with a tetrahydropyran-2-yloxy group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde typically involves the reaction of cyclopropanecarboxaldehyde with tetrahydropyran-2-ol under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl group of tetrahydropyran-2-ol attacks the carbonyl carbon of cyclopropanecarboxaldehyde, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed:
Oxidation: 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carboxylic acid
Reduction: 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-methanol
Substitution: Products depend on the nucleophile used
Aplicaciones Científicas De Investigación
1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the tetrahydropyran-2-yloxy group can enhance the compound’s stability and solubility, facilitating its interaction with biological molecules .
Comparación Con Compuestos Similares
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
Cyclopropanecarboxaldehyde: A cyclopropane ring with an aldehyde functional group.
1-(Tetrahydro-2H-pyran-2-yloxy)-cyclopropanecarboxylic acid methyl ester: A related compound with a similar structure but different functional groups.
Uniqueness: 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde is unique due to the combination of its cyclopropane ring, tetrahydropyran-2-yloxy group, and aldehyde functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
83606-32-0 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
1-(oxan-2-yloxy)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c10-7-9(4-5-9)12-8-3-1-2-6-11-8/h7-8H,1-6H2 |
Clave InChI |
JJYUTVUHNPIWGF-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OC2(CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



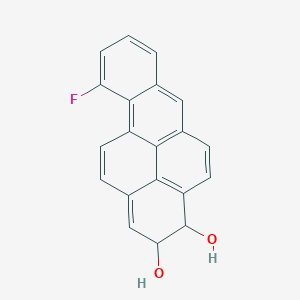
![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
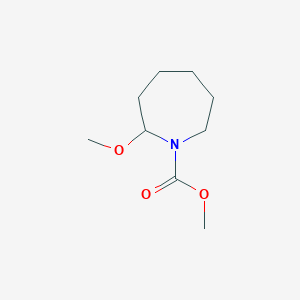
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
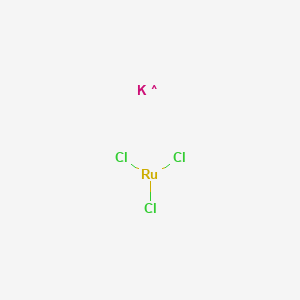
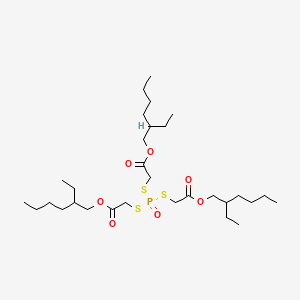
![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)
